molecular formula C10H6ClF3O5S B13058010 8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate

8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate

Cat. No.: B13058010
M. Wt: 330.67 g/mol
InChI Key: SUOQFXQUSDERCQ-UHFFFAOYSA-N
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Description

8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate is a chemical compound with a unique molecular structure. It is known for its high purity and versatility, making it a valuable asset for advanced research and development. The compound has a molecular weight of 330.67 g/mol and is often used as a building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate typically involves the reaction of 8-chloro-4-oxochroman with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities without compromising on quality. The use of advanced equipment and technology is crucial in maintaining the high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The chroman ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The trifluoromethanesulfonate group plays a crucial role in its reactivity, enabling it to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-4-oxochroman-7-YL methanesulfonate
  • 8-Chloro-4-oxochroman-7-YL benzenesulfonate
  • 8-Chloro-4-oxochroman-7-YL toluenesulfonate

Uniqueness

Compared to similar compounds, 8-Chloro-4-oxochroman-7-YL trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group imparts distinct chemical properties, such as increased reactivity and stability, making the compound particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C10H6ClF3O5S

Molecular Weight

330.67 g/mol

IUPAC Name

(8-chloro-4-oxo-2,3-dihydrochromen-7-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H6ClF3O5S/c11-8-7(19-20(16,17)10(12,13)14)2-1-5-6(15)3-4-18-9(5)8/h1-2H,3-4H2

InChI Key

SUOQFXQUSDERCQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2Cl)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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